5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide
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Overview
Description
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide is an organic compound characterized by the presence of a dithiolane ring and a hydroxy-substituted pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a dihalide under basic conditions.
Attachment of the Pentyl Chain: The hydroxy-substituted pentyl chain can be introduced via a nucleophilic substitution reaction, where the hydroxy group is protected during the reaction and later deprotected.
Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Ethers or esters.
Scientific Research Applications
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The dithiolane ring can interact with thiol groups in proteins, potentially modulating their activity. The hydroxy-substituted pentyl chain may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2S2/c1-15(2,9-5-10-17)12-16-14(18)7-4-3-6-13-8-11-19-20-13/h13,17H,3-12H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPJASFMWLLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNC(=O)CCCCC1CCSS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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